1,4-Dichloro-7-sulphamoylisoquinoline

Description

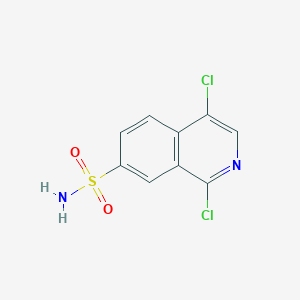

1,4-Dichloro-7-sulphamoylisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with two chlorine atoms at positions 1 and 4 and a sulphamoyl (-SO₂NH₂) group at position 6.

Properties

Molecular Formula |

C9H6Cl2N2O2S |

|---|---|

Molecular Weight |

277.13 g/mol |

IUPAC Name |

1,4-dichloroisoquinoline-7-sulfonamide |

InChI |

InChI=1S/C9H6Cl2N2O2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H,(H2,12,14,15) |

InChI Key |

GYDCGSGYCLVGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=NC=C2Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural distinctions between 1,4-Dichloro-7-sulphamoylisoquinoline and related compounds from the evidence:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Implications |

|---|---|---|---|---|

| This compound | Cl (1,4), -SO₂NH₂ (7) | ~276.07 | Sulphamoyl, dichloro | Enhanced solubility and target binding |

| (R)-7-(Azepan-3-ylamino)-8-chloro-... [1] | Cl (8), -COOH (3), azepane, cyclopropyl | ~452.9 (free acid) | Carboxylic acid, fluoro, azepane | Antibiotic activity (quinolone class) |

| 7-Chloro-3-carboxylate derivative [3] | Cl (7), -COO(benzyl), sulphonamido (N-linked) | ~600 (estimated) | Sulphonamido, benzyl ester | Altered pharmacokinetics (ester hydrolysis) |

| 5-Sulphonyl-diazepane isoquinoline [4] | -SO₂-(diazepane), methyl | 306.4 | Sulphonyl, diazepane, +1 charge | Cationic nature may affect membrane permeation |

Functional Group Analysis

- Sulphamoyl vs. In contrast, the carboxylic acid (-COOH) in [1] may limit membrane permeability due to ionization at physiological pH .

- Halogen Substitution: The 1,4-dichloro pattern in the target compound likely increases lipophilicity compared to mono-chloro analogs (e.g., 7-chloro in [3], 8-chloro in [1]), which could enhance tissue penetration but reduce aqueous solubility.

- Chiral and Bulky Substituents : Compounds like [1] and [4] incorporate chiral centers (azepane, diazepane) and bulky groups (cyclopropyl), which may influence stereoselective binding to biological targets but complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.